1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone
Overview
Description
The compound “1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3-position with a chlorine atom and at the 4-position with a 2,2,2-trifluoroethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a chlorine atom, and a trifluoroethanone group. The trifluoroethanone group would introduce a significant amount of electron-withdrawing character, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing trifluoroethanone group and the electron-donating nitrogen in the pyridine ring. The chlorine atom could potentially be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroethanone group could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
A review of the chemistry and properties of pyridine derivatives, including preparation procedures, properties of organic compounds, and their complex compounds, reveals significant interest in exploring pyridine structures for various applications. The spectroscopic properties, magnetic properties, and biological activity of these compounds are highlighted, suggesting potential research directions in analogues and derivatives for further investigation (Boča, Jameson, & Linert, 2011).
Liquid Crystal Dimers and Twist-bend Nematic Phase
Research into methylene-linked liquid crystal dimers, including their transitional properties and the identification of a twist-bend nematic phase, underscores the material science applications of pyridine derivatives. This work demonstrates the role of such compounds in advancing our understanding of liquid crystal phases and their potential applications in display technologies (Henderson & Imrie, 2011).
Synthesis and Applications of 1,4-Dihydropyridines
A comprehensive review on the synthesis and applications of 1,4-dihydropyridines (DHPs), which share structural similarities with the compound , details the significance of these compounds in medicinal chemistry. DHPs serve as crucial skeletons in drugs, showcasing the broader relevance of pyridine derivatives in pharmaceutical development (Sohal, 2021).
Trifluoromethylation and Related Reactions
Studies on the use of CF3SO2Cl for trifluoromethylation and other related reactions highlight the chemical versatility and application of fluorine-containing compounds in organic synthesis. This area of research is critical for developing novel synthetic methods that can introduce fluorine-containing functional groups, which are of high interest in drug discovery and development (Chachignon, Guyon, & Cahard, 2017).
Safety and Hazards
Future Directions
The study of pyridine derivatives is a vibrant field in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. Future research could explore the potential biological activity of “1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone” and related compounds .
Mechanism of Action
Target of Action
It is known that nitrogen-containing heterocycles, such as pyrrolopyrazine, which contains pyrrole and pyrazine rings, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Mode of Action
It is known that the compound’s interaction with its targets could lead to various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with similar structures have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity and adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . This compound can accumulate in certain tissues, leading to localized effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize in the mitochondria, where it can affect mitochondrial function and induce apoptosis . Additionally, its presence in the nucleus can influence gene expression and chromatin remodeling .
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCNDTGRGXLQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744468 | |
Record name | 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-13-2 | |
Record name | 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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